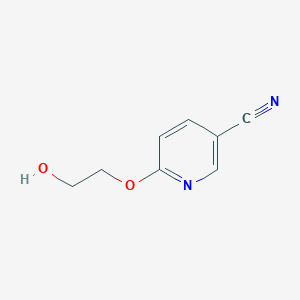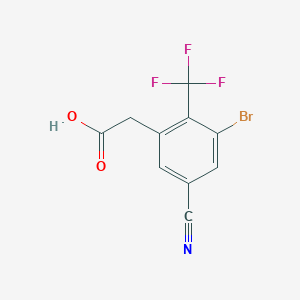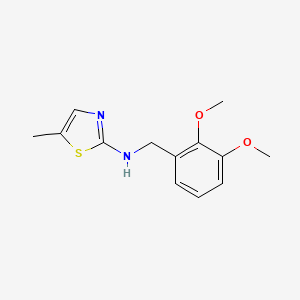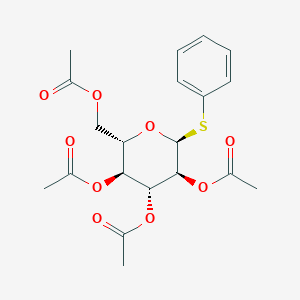
2-(氯甲基)-5-(2,5-二甲氧基苯基)恶唑
描述
“2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole” is a chemical compound with the molecular formula C12H12ClNO3 . It has a molecular weight of 253.68 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole” consists of an oxazole ring attached to a chloromethyl group and a 2,5-dimethoxyphenyl group .科学研究应用
合成与化学性质
- 合成与反应性:2-(卤代甲基)-4,5-二苯基恶唑,包括氯甲基类似物,用于 2 位上的合成加工,以制备各种恶唑。氯甲基类似物在取代反应中特别有用,可生成 2-烷基氨基、2-烷基硫基和 2-烷氧基-(甲基)恶唑 (Patil 和 Luzzio,2016).
- 杂环支架的开发:已使用简单的方法合成了 2、4、5-三取代恶唑。这些化合物的结构已通过包括 X 射线晶体学在内的各种方法表征,表明它们在化学中具有多种应用潜力 (Kadam、Shaikh 和 Patel,2016).
生物和医药应用
- 锥虫杀灭活性:研究表明,某些 2,5-二苯基恶唑衍生物表现出锥虫杀灭活性,可用于对抗动物中的非洲锥虫病等疾病 (Banzragchgarav 等人,2016).
- 荧光分子探针:具有特定基团取代的 2,5-二苯基恶唑已被开发为荧光溶剂变色染料。这些化合物表现出强烈的溶剂依赖性荧光,使其适用于生物研究中的灵敏荧光分子探针 (Diwu 等人,1997).
有机化学应用
- 恶唑衍生物的合成:已对恶唑衍生物的合成进行了研究,包括 5-取代 3-[5-(2,5-二甲基苯基)-1,2-恶唑-3-基]-1,2,4-恶二唑的生成方法。这些方法有助于有机合成的更广泛领域 (Potkin、Petkevich 和 Kurman,2009).
- 合成中的金催化:金催化已用于从炔丙基酰胺温和合成恶唑,证明了金在有机合成中的用途 (Hashmi、Weyrauch、Frey 和 Bats,2004).
属性
IUPAC Name |
2-(chloromethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPCEMFOSNQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)



![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)

![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)





